2-(4-fluorophenyl)-1-{4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}ethanone 2-(4-fluorophenyl)-1-{4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC16357126
InChI: InChI=1S/C22H22FN3O2/c1-24-15-19(18-4-2-3-5-20(18)24)22(28)26-12-10-25(11-13-26)21(27)14-16-6-8-17(23)9-7-16/h2-9,15H,10-14H2,1H3
SMILES:
Molecular Formula: C22H22FN3O2
Molecular Weight: 379.4 g/mol

2-(4-fluorophenyl)-1-{4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}ethanone

CAS No.:

Cat. No.: VC16357126

Molecular Formula: C22H22FN3O2

Molecular Weight: 379.4 g/mol

* For research use only. Not for human or veterinary use.

2-(4-fluorophenyl)-1-{4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}ethanone -

Specification

Molecular Formula C22H22FN3O2
Molecular Weight 379.4 g/mol
IUPAC Name 2-(4-fluorophenyl)-1-[4-(1-methylindole-3-carbonyl)piperazin-1-yl]ethanone
Standard InChI InChI=1S/C22H22FN3O2/c1-24-15-19(18-4-2-3-5-20(18)24)22(28)26-12-10-25(11-13-26)21(27)14-16-6-8-17(23)9-7-16/h2-9,15H,10-14H2,1H3
Standard InChI Key YJHJZZSLCUXFCO-UHFFFAOYSA-N
Canonical SMILES CN1C=C(C2=CC=CC=C21)C(=O)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)F

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s IUPAC name, 2-(4-fluorophenyl)-1-[4-(1-methylindole-3-carbonyl)piperazin-1-yl]ethanone, systematically describes its structure . Key components include:

  • A 4-fluorophenyl group attached to an ethanone backbone.

  • A piperazine ring substituted at the 1-position with a carbonyl-linked 1-methylindole group.

PropertyValueSource
Molecular FormulaC₂₂H₂₂FN₃O₂
Molecular Weight379.4 g/mol
SMILESCN1C=C(C2=CC=CC=C21)C(=O)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)F
InChIKeyYJHJZZSLCUXFCO-UHFFFAOYSA-N

The fluorophenyl group enhances lipophilicity and metabolic stability, while the piperazine ring serves as a flexible spacer, common in CNS-targeting pharmaceuticals . The 1-methylindole moiety may contribute to interactions with hydrophobic protein pockets, as seen in kinase inhibitors .

Stereochemical and Conformational Analysis

Although no explicit stereochemistry is reported, the piperazine ring’s chair conformation and the indole’s planar structure likely influence molecular interactions. The 3D conformer model from PubChem suggests rotational flexibility around the piperazine-ethanone bond .

Synthesis and Purification

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically starting with functionalizing piperazine and indole precursors. A plausible route includes:

  • Indole Activation: 1-Methylindole-3-carboxylic acid is converted to its acid chloride using thionyl chloride.

  • Piperazine Substitution: The acid chloride reacts with piperazine to form 4-(1-methylindole-3-carbonyl)piperazine.

  • Ethanone Coupling: The piperazine intermediate is alkylated with 2-(4-fluorophenyl)ethanone via nucleophilic acyl substitution.

Analytical Characterization

Thin-Layer Chromatography (TLC) monitors reaction progress, while purification employs column chromatography. Structural confirmation relies on:

  • ¹H/¹³C NMR: Assigns protons and carbons, verifying the fluorophenyl (δ ~7.2 ppm for aromatic H), piperazine (δ ~3.5 ppm for N-CH₂), and indole (δ ~7.5 ppm for aromatic H) groups.

  • IR Spectroscopy: Detects carbonyl stretches (~1650–1750 cm⁻¹) from the ethanone and amide bonds.

  • Mass Spectrometry: A molecular ion peak at m/z 379.4 confirms the molecular weight .

Mechanistic and Biological Insights

Comparative Analysis with Analogues

A related analogue, 2-[4-(4-fluorophenyl)piperazin-1-yl]-1-(1H-indol-3-yl)ethanone (ChemSpider ID: 797724), lacks the methyl group on indole . This modification reduces steric hindrance, potentially altering target selectivity.

CompoundMolecular FormulaMolecular WeightKey Structural Difference
Target CompoundC₂₂H₂₂FN₃O₂379.4 g/mol1-Methylindole
Unmethylated Analogue C₂₀H₂₀FN₃O337.4 g/molUnsubstituted Indole

Research Applications and Future Directions

Medicinal Chemistry

The compound’s structure aligns with scaffolds explored in oncology (kinase inhibition) and neurology (GPCR modulation) . Preliminary in silico docking studies could prioritize targets like MET or serotonin receptors.

Material Science

Piperazine-indole hybrids may serve as ligands in coordination polymers, leveraging nitrogen sites for metal binding. Such applications remain unexplored but merit investigation.

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